molecular formula C18H18N2O6 B045519 Nitrendipine M (dehydro) CAS No. 89267-41-4

Nitrendipine M (dehydro)

Cat. No.: B045519
CAS No.: 89267-41-4
M. Wt: 358.3 g/mol
InChI Key: YEHVABIPGJLMET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitrendipine M (dehydro) is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels in the smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction .

Mode of Action

Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This results in a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance after intravenous administration in patients with renal impairment is similar to that observed in healthy volunteers . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is 21.2 ± 12.5% . The terminal elimination half-life is 12–24 hours .

Action Environment

The action of Nitrendipine is influenced by various environmental factors. For instance, it binds more effectively with L-type calcium channels in smooth muscle cells because of its lower resting membrane potential . Therefore, no reduction of the Nitrendipine dose in patients with renal impairment is necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrendipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization to form the dihydropyridine ring . The preparation of nitrendipine M (dehydro) involves further dehydrogenation of nitrendipine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms .

Industrial Production Methods

Industrial production of nitrendipine typically involves large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Nitrendipine M (dehydro) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitrendipine derivatives with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Nitrendipine M (dehydro) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrendipine M (dehydro) is unique due to its specific dehydrogenated structure, which may confer distinct pharmacological properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVABIPGJLMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237599
Record name Bay-m 4786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89267-41-4
Record name Bay-m 4786
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bay-m 4786
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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